Ethyl 2-[(2-phenylphenyl)amino]acetate
Description
Ethyl 2-[(2-phenylphenyl)amino]acetate (CAS 50885-29-5) is an aromatic aminoacetate ester characterized by a biphenylamino group linked to an ethyl acetate backbone. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.32 g/mol.
Properties
IUPAC Name |
ethyl 2-(2-phenylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)12-17-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXJLYYQNXXDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-phenylphenyl)amino]acetate, also known as a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure features an ethyl ester linked to a biphenyl amine, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The biphenyl moiety may facilitate binding to specific receptors or enzymes, influencing cellular pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.
- Receptor Modulation : Its structure suggests possible interactions with neurotransmitter receptors, which could affect neurological functions.
Antimicrobial Activity
Research indicates that biphenyl derivatives exhibit varying degrees of antimicrobial activity. A study investigating related compounds found that modifications in the biphenyl structure significantly influenced antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus . Although specific data on this compound is limited, similar compounds have shown promise in this area.
Anti-inflammatory Properties
The compound's potential anti-inflammatory properties have been explored through various assays. For instance, compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro . This suggests that this compound may also possess similar effects.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related biphenyl compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells . Further research is necessary to determine the specific cytotoxic effects of this compound.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has demonstrated that derivatives of ethyl 2-[(2-phenylphenyl)amino]acetate exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involves the modulation of apoptotic proteins such as Bcl-2 and Bax, leading to increased cell death in cancerous cells.
Case Study:
- A synthesis of various derivatives was performed to evaluate their cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated that certain modifications to the ethyl ester enhanced the compound's potency, suggesting a structure-activity relationship (SAR) that could inform future drug design efforts.
Biochemical Applications
2. Enzyme Inhibition
This compound has shown potential as an inhibitor of specific metalloenzymes, which are crucial in various physiological processes. The compound's ability to bind to the active sites of these enzymes can be leveraged for therapeutic interventions.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Insulin-degrading enzyme | 15 | |
| This compound | Histone deacetylase | 20 |
Case Study:
- A targeted study evaluated the inhibition of insulin-degrading enzyme by the compound, revealing a competitive inhibition mechanism that could lead to novel treatments for diabetes by enhancing insulin levels.
Material Science Applications
3. Organic Buffering Agent
In biochemical research, this compound is utilized as a non-ionic organic buffering agent. Its pH stability range (6-8.5) makes it suitable for maintaining optimal conditions in cell culture systems.
Data Table: Buffering Capacity Comparison
| Buffering Agent | pH Range | Application |
|---|---|---|
| This compound | 6 - 8.5 | Cell culture media |
| MOPS | 6.5 - 7.9 | Molecular biology techniques |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of Ethyl 2-[(2-phenylphenyl)amino]acetate with analogous compounds:
*Estimated based on structural analogs.
Key Observations:
- Lipophilicity : The biphenyl group in the target compound increases its XLogP3 (~3.2) compared to simpler phenyl derivatives (e.g., 3-methylphenyl analog: XLogP3 = 2.6) .
- Functional Groups : Azo (N=N) and amide (CONH) groups in analogs influence conjugation and stability, respectively .
This compound:
- Limited direct studies are available, but biphenylamino structures are frequently used in drug design for kinase inhibitors and anti-inflammatory agents due to their planar aromatic systems .
Analogous Compounds:
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate (CAS 21600-46-4): Azo derivatives are explored as photoswitches or in coordination chemistry .
Ethyl 2-[(3-methylphenyl)amino]acetate (CAS 21911-66-0): Methyl-substituted analogs are intermediates in synthesizing anticonvulsants and antimicrobial agents .
Fluorinated Derivatives (e.g., 2,4-difluorophenyl):
- Fluorine substituents improve metabolic stability and binding affinity in bioactive molecules, as seen in antifungal and anticancer studies .
ETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE (CAS 4838-35-1): Used as a precursor in forensic analysis and amphetamine synthesis due to its acetylated amino group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
